A Technical Guide to the Chemical Properties and Research Potential of 7-Fluoro-6-methyl-1H-indole
A Technical Guide to the Chemical Properties and Research Potential of 7-Fluoro-6-methyl-1H-indole
Introduction
The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and versatile synthetic handles have made it a focal point for drug discovery efforts targeting a wide spectrum of diseases. The strategic introduction of substituents onto the indole core is a proven method for modulating a molecule's physicochemical properties, metabolic stability, and target-binding affinity.
This guide focuses on 7-Fluoro-6-methyl-1H-indole , a specific derivative where the introduction of a fluorine atom and a methyl group is anticipated to confer distinct chemical characteristics. Fluorine, the most electronegative element, is frequently used in drug design to enhance metabolic stability, improve binding interactions through hydrogen bonding or dipole interactions, and alter lipophilicity. The adjacent methyl group can provide steric influence and further tune the electronic landscape of the aromatic system.
This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals. It consolidates computed data, outlines key experimental protocols for characterization and synthesis, and explores the potential reactivity and applications of this promising heterocyclic compound.
Molecular Identity and Physicochemical Properties
The foundational step in evaluating any chemical entity is to establish its core identity and predict its behavior through physicochemical parameters. These properties govern solubility, membrane permeability, and potential for intermolecular interactions.
Caption: Molecular structure of 7-Fluoro-6-methyl-1H-indole.
While experimental data for physical properties such as melting and boiling points are not extensively documented in publicly available literature, computational models provide reliable estimates that are crucial for experimental planning.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 7-fluoro-6-methyl-1H-indole | [3] |
| CAS Number | 1352395-29-9 | [3] |
| Molecular Formula | C₉H₈FN | [3] |
| Molecular Weight | 149.16 g/mol | [3] |
| Exact Mass | 149.064077422 Da | [3] |
| XLogP3 | 2.5 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 0 | [3] |
| Topological Polar Surface Area | 15.8 Ų | [3] |
| SMILES | CC1=C(C2=C(C=C1)C=CN2)F | [3] |
| InChIKey | XYYYCBWIKBYOJZ-UHFFFAOYSA-N |[3] |
Note: XLogP3 is a computed measure of lipophilicity. A value of 2.5 suggests moderate lipophilicity, indicating good potential for cell membrane permeability.
Spectroscopic Characterization
Unambiguous structural confirmation relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. For 7-Fluoro-6-methyl-1H-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for full characterization. While specific spectra for this exact isomer are not readily published, we can predict the expected features based on known chemical shift values and coupling constants for similar fluorinated indoles.[4][5]
Expected ¹H NMR Spectral Features:
-
N-H Proton: A broad singlet, typically downfield (>8.0 ppm), due to the acidic nature of the indole N-H.
-
Aromatic Protons: The protons on the indole ring (at C2, C3, C4, and C5) will appear in the aromatic region (approx. 6.5-7.6 ppm). The proton at C4 will likely be a doublet coupled to the C5 proton. The proton at C5 will be a doublet of doublets, coupled to the C4 proton and the fluorine at C7.
-
Methyl Protons: A sharp singlet around 2.3-2.5 ppm, corresponding to the methyl group at C6.
Expected ¹³C NMR Spectral Features:
-
The spectrum will show 9 distinct carbon signals.
-
The carbons directly bonded to the fluorine (C7) and nitrogen (C7a, C2) will exhibit characteristic chemical shifts.
-
Carbon-fluorine coupling (¹JCF, ²JCF, etc.) will be observable, providing crucial connectivity information. Quaternary carbons can be identified using experiments like DEPT-135, where they will be absent.[6]
Expected ¹⁹F NMR Spectral Features:
-
A single resonance, the chemical shift of which is indicative of the electronic environment of the fluorine atom on the aromatic ring. This signal will be coupled to nearby protons (e.g., H5), providing further structural confirmation.
Experimental Protocol: NMR Sample Preparation and Analysis
This protocol provides a self-validating system for acquiring high-quality NMR data for structural elucidation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 7-Fluoro-6-methyl-1H-indole.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for ensuring the observation of the N-H proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure sufficient scans for a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.[6]
-
Acquire a ¹⁹F NMR spectrum (proton-decoupled and coupled).
-
Optional but Recommended: Perform 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to definitively assign all proton and carbon signals. An HMBC (¹H-¹³C long-range correlation) experiment can further confirm the connectivity of the entire carbon skeleton.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Measure chemical shifts (ppm) and coupling constants (J-values in Hz).
-
Correlate all data points to build and confirm the final molecular structure. The observation of expected H-F and C-F coupling constants provides internal validation of the fluorine position.
-
Caption: A validated workflow for the complete NMR characterization of substituted indoles.
Synthesis of the 7-Fluoro-6-methyl-1H-indole Scaffold
While numerous methods exist for indole synthesis, a specific, optimized procedure for 7-Fluoro-6-methyl-1H-indole is not prominently described. However, based on established methodologies for related structures, a plausible and efficient synthetic route can be designed. The Fischer indole synthesis remains one of the most reliable and versatile methods for constructing the indole core.[7] An alternative approach could involve a palladium-catalyzed cross-coupling strategy.
A highly relevant synthetic approach for related 6-fluoro-7-substituted indoles involves utilizing a pre-functionalized aniline, such as 2-bromo-3-fluoroaniline, as a key starting material.[8] This highlights a strategy of building the indole ring onto a benzene core that already contains the required substitution pattern.
Proposed Synthetic Pathway: Fischer Indole Synthesis
This pathway involves the acid-catalyzed reaction of a suitably substituted phenylhydrazine with an aldehyde or ketone, followed by thermal cyclization and aromatization.
Caption: A plausible synthetic route to 7-Fluoro-6-methyl-1H-indole via the Fischer synthesis.
Chemical Reactivity and Derivatization
The reactivity of 7-Fluoro-6-methyl-1H-indole is dictated by the electron-rich nature of the pyrrole ring, making it susceptible to electrophilic attack. The fluorine and methyl groups on the benzene ring modulate this reactivity.
-
Site of Electrophilic Substitution: The C3 position is the kinetically favored site for electrophilic substitution. This is due to the ability of the nitrogen atom to stabilize the cationic intermediate (the Wheland intermediate) without disrupting the aromaticity of the benzene ring.
-
N-H Acidity and Functionalization: The N-H proton is weakly acidic and can be deprotonated by a strong base (e.g., NaH), allowing for N-alkylation or N-acylation to generate further derivatives.
-
Oxidative Reactivity: The indole core can undergo oxidation. Advanced biocatalytic methods, such as those using vanadium-dependent haloperoxidases, can achieve oxidative rearrangement of indoles to form valuable oxindole structures.[9] This modern approach offers a green and highly selective alternative to traditional chemical oxidants.
Caption: Primary sites of chemical reactivity on the 7-Fluoro-6-methyl-1H-indole core.
Potential Applications in Research and Drug Discovery
While specific biological data for 7-Fluoro-6-methyl-1H-indole is emerging, the broader class of fluorinated and substituted indoles has demonstrated significant potential in several therapeutic areas.
-
Antimicrobial Agents: Halogenated indoles have been shown to possess potent antibacterial and antifungal properties, often by interfering with bacterial quorum sensing and biofilm formation.[10] The related compound 7-Fluoro-1H-indole has been noted for its antimicrobial activity against human pathogens.[11] This suggests that 7-Fluoro-6-methyl-1H-indole is a strong candidate for screening in antimicrobial discovery programs.
-
Oncology: The azaindole scaffold, a bioisostere of indole, is present in numerous clinically approved cancer therapies.[1] The specific substitution pattern of 7-Fluoro-6-methyl-1H-indole could be leveraged to design novel kinase inhibitors or other anticancer agents.
-
Neuroscience: The indole core is central to the structure of neurotransmitters like serotonin. As such, indole derivatives are frequently explored for activity against CNS targets.
-
Chemical Probe and Materials Science: The inherent fluorescence of some indole derivatives makes them candidates for the development of chemical probes and novel materials for use in organic electronics.[7]
The primary value of 7-Fluoro-6-methyl-1H-indole in the immediate term is as a versatile building block . Its unique substitution pattern provides a starting point for the synthesis of compound libraries, enabling the exploration of structure-activity relationships (SAR) in a wide range of biological assays.
Safety and Handling
As with any laboratory chemical, 7-Fluoro-6-methyl-1H-indole should be handled with appropriate care. While a specific safety data sheet (SDS) for this compound should be consulted from the supplier, general precautions can be inferred from similarly structured molecules like 6-fluoro-2-methyl-1H-indole.
-
GHS Hazard Statements (Anticipated): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
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PubChem. 7-Fluoro-6-methyl-1H-indole . National Center for Biotechnology Information. [Link]
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ChemInform. Synthetic Entries to 6‐Fluoro‐7‐substituted Indole Derivatives . [Link]
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The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions . [Link]
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ResearchGate. Effects of 6-fluoroindole, 7-methylindole, and indole on the... . [Link]
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ResearchGate. Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones . [Link]
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ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) . [Link]
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PubMed Central. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction . [Link]
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